molecular formula C9H10Br2O B12093230 2,6-Dibromo-4-propylphenol CAS No. 61305-62-2

2,6-Dibromo-4-propylphenol

Cat. No.: B12093230
CAS No.: 61305-62-2
M. Wt: 293.98 g/mol
InChI Key: HREXIBFZDJHFCF-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-propylphenol is an organic compound with the molecular formula C9H10Br2O It is a brominated phenol derivative, characterized by the presence of two bromine atoms at the 2 and 6 positions and a propyl group at the 4 position on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-propylphenol typically involves the bromination of 4-propylphenol. The reaction is carried out using bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include room temperature and a reaction time of several hours to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, green chemistry approaches, such as using aqueous bromide-bromate salts in an acidic medium, have been explored to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-propylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reductive conditions can lead to the removal of bromine atoms, resulting in debrominated products.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reductive agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can replace bromine atoms under appropriate conditions.

Major Products:

    Oxidation: Formation of quinones or brominated quinones.

    Reduction: Debrominated phenols.

    Substitution: Phenol derivatives with new functional groups replacing bromine atoms.

Scientific Research Applications

2,6-Dibromo-4-propylphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-propylphenol involves its interaction with molecular targets through its bromine atoms and phenolic hydroxyl group. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical species. The exact pathways and molecular targets depend on the specific application and conditions .

Comparison with Similar Compounds

Uniqueness: 2,6-Dibromo-4-propylphenol’s unique combination of bromine atoms and a propyl group provides distinct steric and electronic characteristics, making it valuable for specific synthetic and research applications.

Properties

CAS No.

61305-62-2

Molecular Formula

C9H10Br2O

Molecular Weight

293.98 g/mol

IUPAC Name

2,6-dibromo-4-propylphenol

InChI

InChI=1S/C9H10Br2O/c1-2-3-6-4-7(10)9(12)8(11)5-6/h4-5,12H,2-3H2,1H3

InChI Key

HREXIBFZDJHFCF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C(=C1)Br)O)Br

Origin of Product

United States

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